2,2-Diallylpyrrolidine
Description
2,2-Diallylpyrrolidine (CAS: 40162-97-8) is a pyrrolidine derivative featuring two allyl (-CH₂CHCH₂) groups substituted at the 2-position of the saturated five-membered nitrogen-containing heterocycle. Pyrrolidine derivatives are widely studied for their structural versatility and applications in pharmaceuticals, agrochemicals, and coordination chemistry .
Properties
IUPAC Name |
2,2-bis(prop-2-enyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N/c1-3-6-10(7-4-2)8-5-9-11-10/h3-4,11H,1-2,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGZTZMXOLYPSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCCN1)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60341522 | |
| Record name | 2,2-Diallylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60341522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40162-97-8 | |
| Record name | 2,2-Diallylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60341522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Diallylpyrrolidine can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with allyl bromide in the presence of a base such as sodium hydride. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2,2-Diallylpyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into saturated derivatives.
Substitution: The allyl groups can participate in substitution reactions, leading to the formation of various substituted pyrrolidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyrrolidines .
Scientific Research Applications
2,2-Diallylpyrrolidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,2-Diallylpyrrolidine involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of allyl groups allows for unique interactions with various biomolecules, influencing their activity and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrrolidine Derivatives
Structural and Electronic Properties
Key Compounds for Comparison :
- 2-Phenylpyrrolidine (CAS: 3042-22-6): A pyrrolidine substituted with a phenyl group at the 2-position .
- 2-(2,6-Dichlorobenzyl)pyrrolidine-1,3-dione (CAS: Not provided): A pyrrolidine-dione derivative with a dichlorobenzyl substituent .
- Spiropyrrolidine analogs : Complex derivatives with fused ring systems (e.g., spiropyrrolidines from vinylindole/indazole) .
Structural Analysis :
The allyl groups in this compound introduce steric bulk and electron-rich character, contrasting with the electron-withdrawing phenyl group in 2-phenylpyrrolidine. The dione moiety in 2-(2,6-dichlorobenzyl)pyrrolidine-1,3-dione increases polarity, making it more water-soluble than the non-polar allyl derivative .
Comparison of Complexity :
- Allyl and phenyl derivatives are synthetically accessible with standard alkylation methods.
- Spiropyrrolidines and dione-containing analogs require specialized reagents (e.g., HATU, enaminoketones) and multi-step protocols .
Activity Trends :
- Allyl groups may enhance membrane permeability due to increased lipophilicity, whereas polar dione or chlorinated substituents improve target binding in aqueous environments .
Biological Activity
2,2-Diallylpyrrolidine is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article delves into the synthesis, biological activity, and potential therapeutic applications of this compound, supported by data tables and case studies.
Chemical Structure and Synthesis
This compound belongs to the pyrrolidine family, characterized by a five-membered ring containing nitrogen. The compound can be synthesized through various methods, including ring-closing metathesis and other organic transformations. The synthetic pathways often involve the modification of allyl groups to enhance biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated across several domains:
- Antimicrobial Activity : Studies indicate that derivatives of pyrrolidine exhibit significant antimicrobial properties. For instance, this compound has shown effectiveness against various bacterial strains, which is critical in addressing antibiotic resistance issues.
- Anticancer Properties : Research has demonstrated that this compound can inhibit the proliferation of cancer cells. In vitro studies have shown that it affects cell lines such as HeLa and MCF-7, with IC50 values indicating potent antiproliferative effects.
- Neuroprotective Effects : The compound has been evaluated for its neuroprotective potential. Preliminary studies suggest that it may reduce oxidative stress in neuronal cells, which is crucial for developing treatments for neurodegenerative diseases.
1. Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against common pathogens. The results are summarized in Table 1:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
This table indicates that this compound exhibits promising antimicrobial activity, particularly against E. coli.
2. Anticancer Activity
In a series of experiments assessing anticancer properties, the following results were obtained (Table 2):
| Cell Line | IC50 (µM) | Type of Activity |
|---|---|---|
| HeLa | 3.82 ± 0.11 | Antiproliferative |
| MCF-7 | 5.10 ± 0.15 | Antiproliferative |
| K562 | >10 | Limited activity |
These findings suggest that while this compound is highly effective against cervical cancer cells (HeLa), its efficacy against other types may vary significantly.
Case Study 1: Neuroprotection in Oxidative Stress Models
A recent study investigated the neuroprotective effects of this compound in a model of oxidative stress induced by hydrogen peroxide in neuronal cells. The compound was administered at varying concentrations (1 µM to 10 µM), with results indicating a dose-dependent reduction in cell death and oxidative damage markers.
- Results :
- At 5 µM concentration: Reduced reactive oxygen species (ROS) levels by approximately 40%.
- At 10 µM concentration: Increased cell viability by up to 70% compared to untreated controls.
This case study highlights the potential of this compound as a therapeutic agent in neurodegenerative conditions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
